molecular formula C14H25NO B312148 N-cyclohexyl-3-cyclopentylpropanamide

N-cyclohexyl-3-cyclopentylpropanamide

Cat. No.: B312148
M. Wt: 223.35 g/mol
InChI Key: FSIZCSALGIJQPE-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-cyclopentylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclohexyl group at the amide nitrogen and a cyclopentyl group at the third carbon of the propane chain. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stereochemical complexity, which may influence its biological activity or industrial applications.

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

N-cyclohexyl-3-cyclopentylpropanamide

InChI

InChI=1S/C14H25NO/c16-14(11-10-12-6-4-5-7-12)15-13-8-2-1-3-9-13/h12-13H,1-11H2,(H,15,16)

InChI Key

FSIZCSALGIJQPE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CCC2CCCC2

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

N-(3-chlorophenyl)-3-cyclopentylpropanamide (CAS: 425372-16-3)

Structural Differences :

  • N-substituent : Replaces the cyclohexyl group with a 3-chlorophenyl moiety.

Physicochemical Properties :

Property N-cyclohexyl-3-cyclopentylpropanamide (Hypothesized) N-(3-chlorophenyl)-3-cyclopentylpropanamide
Molecular Formula C₁₄H₂₅NO C₁₄H₁₈ClNO
Molecular Weight ~223.36 g/mol 251.75 g/mol
Lipophilicity (LogP) Estimated ~3.5 (cyclohexyl/cyclopentyl dominance) Higher (~4.0 due to chlorophenyl group)

Functional Implications :

  • The chlorine atom in N-(3-chlorophenyl)-3-cyclopentylpropanamide may improve binding affinity to hydrophobic targets (e.g., enzyme active sites) compared to the purely aliphatic cyclohexyl group in the target compound .

N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide

Structural Differences :

  • Third Carbon Substituent: Replaces cyclopentyl with a thienopyrimidinyl-sulfanyl group, introducing heterocyclic and sulfur-based motifs.

Functional Implications :

  • Biological Activity: The thienopyrimidine scaffold is associated with kinase inhibition (e.g., ZINC1452150 identifier suggests kinase-targeted applications) . In contrast, the cyclopentyl group in the target compound lacks such specificity.
  • Solubility : The sulfanyl group may enhance aqueous solubility compared to the purely hydrocarbon-based cyclopentyl substituent .

Comparative Data :

Property This compound Thienopyrimidine Analog
Molecular Weight ~223.36 g/mol ~435.54 g/mol (C₁₉H₂₅N₃O₂S₂)
Potential Applications Solvent, plasticizer, or intermediate Kinase inhibitor (e.g., cancer research)

Research Findings and Hypotheses

  • Role of N-substituents : Cyclohexyl groups (target compound) may improve metabolic stability over aromatic substituents (e.g., chlorophenyl), as seen in prodrug design .
  • This is critical for pharmaceuticals requiring balanced ADME profiles.
  • Thienopyrimidine Derivatives: The addition of heterocycles () demonstrates how minor structural modifications can drastically shift biological activity, emphasizing the target compound’s versatility as a synthetic intermediate .

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